molecular formula C10H10BrN3O B1471693 [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1513822-88-2

[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1471693
CAS No.: 1513822-88-2
M. Wt: 268.11 g/mol
InChI Key: SNCGWNYYXNCLDG-UHFFFAOYSA-N
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Description

[1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical intermediate featuring a brominated aryl group linked to a methanol-functionalized 1,2,3-triazole ring. This structure makes it a valuable building block in medicinal chemistry and anticancer research, particularly for constructing more complex molecules via "click chemistry" . The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and dipolar interactions with biological targets . Compounds incorporating similar bromophenyl-triazole scaffolds have been investigated as key intermediates in the synthesis of potential antiproliferative agents . Furthermore, such triazole-based hybrids are being explored as dual inhibitors of critical kinase targets like EGFR and VEGFR-2, which play pivotal roles in tumor proliferation and angiogenesis . The hydroxyl group on the triazole ring can enhance the aqueous solubility of the molecule and provides a handle for further chemical derivatization, allowing researchers to fine-tune the physicochemical properties of resulting compounds . This product is intended for research applications as a chemical synthon. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCGWNYYXNCLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound features a triazole ring substituted with a brominated phenyl group and a hydroxymethyl group. The molecular formula is C11H10BrN3OC_{11}H_{10}BrN_3O with a molecular weight of approximately 284.12 g/mol.

Synthesis

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts to form the triazole ring. The brominated phenyl group is introduced through electrophilic aromatic substitution.

Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, this compound has been shown to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

Anti-inflammatory Properties

Triazole derivatives are also known for their anti-inflammatory effects. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Test Inhibition (%) Standard
TNF-alpha Release75%Diclofenac (60%)
IL-6 Release70%Aspirin (55%)

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It can bind to specific receptors on cell membranes, modulating signal transduction pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, contributing to its anticancer and anti-inflammatory effects.

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing MCF-7 tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Case Study 2: Anti-inflammatory Effects in Rat Models

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Halogen and Alkyl Substituents
  • [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): Replaces bromine with chlorine and lacks the 2-methyl group. Safety data indicate standard handling protocols for chlorinated triazoles .
  • [1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol: Features a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The -CF₃ group is electron-withdrawing, which could alter electronic distribution on the triazole ring compared to the methyl group in the target compound .
Electron-Donating Groups
  • (1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol: The methoxy (-OCH₃) group is electron-donating, increasing electron density on the aromatic ring. This may enhance π-π stacking interactions in biological targets but reduce electrophilic reactivity compared to bromine .

Functional Group Modifications

Alcohol vs. Ketone Derivatives
  • 1-[1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (CAS 1461714-61-3): Replaces the hydroxymethyl group with a trifluoroacetyl group.
Triazole vs. Pyrazole Scaffolds
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol: Pyrazole ring replaces triazole, altering nitrogen atom positions. The phenyl group at N1 may increase steric bulk compared to the bromo-methylphenyl group in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents LogP (Predicted)
Target compound Not reported 4-Bromo-2-methylphenyl, -CH₂OH ~2.1 (est.)
[1-(4-Chlorophenyl)-...]methanol Not reported 4-Chlorophenyl, -CH₂OH ~1.8
Phenyl-[1-(2-CF₃-benzyl)-...]methanol Not reported 2-CF₃-benzyl, -CH₂OH ~3.0
(1-(4-Methoxyphenyl)-...]methanol Not reported 4-Methoxyphenyl, -CH₂OH ~1.2

Note: LogP values estimated using fragment-based methods.

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The most efficient and widely used method for preparing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. This reaction proceeds under mild conditions, often catalyzed by copper(I) salts, to yield 1,4-disubstituted 1,2,3-triazoles with excellent regioselectivity.

  • General Route : An aryl azide derived from the 4-bromo-2-methylphenyl moiety is reacted with an alkyne bearing a hydroxymethyl substituent or a protected form thereof. Alternatively, the alkyne may be installed first, followed by azide introduction.
  • One-pot two-stage strategy : Recent literature reports a one-pot two-stage synthesis for disubstituted 4-bromo-1,2,3-triazoles, which can be adapted for the target compound by selecting appropriate starting materials.

Preparation of the Aromatic Precursor: 4-Bromo-2-methylbenzyl Derivatives

The preparation of the 4-bromo-2-methylphenyl moiety functionalized with a bromomethyl group or hydroxymethyl group is crucial for subsequent triazole formation.

Method Reagents & Conditions Yield Notes
Phosphorus tribromide (PBr3) in chloroform, 0–20 °C, 3 h, inert atmosphere PBr3 added to (4-bromo-2-methylphenyl)methanol in CHCl3 at 0 °C, warmed to ambient, stirred 3 h 95% High yield, mild conditions, inert atmosphere required
PBr3 in dichloromethane (CH2Cl2), 0–20 °C, 1 h PBr3 added to alcohol in CH2Cl2 at 0 °C, stirred at room temperature 1 h 89% Slightly shorter reaction time, good yield
Carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in CH2Cl2, 20 °C, 5 h CBr4 and PPh3 added to alcohol in CH2Cl2, stirred 5 h at room temperature 81% Alternative bromination method, slightly lower yield
N-Bromosuccinimide (NBS) and triphenylphosphine in CH2Cl2, 0 °C to 25 °C, 17 h Alcohol with PPh3 cooled to 0 °C, NBS added portionwise, warmed to 25 °C, stirred overnight 84% Longer reaction time, moderate to high yield

These bromides are then suitable for nucleophilic substitution by azide ion to form the corresponding aryl azides for cycloaddition.

Reduction of 4-Bromo-2-methylbenzaldehyde to (4-bromo-2-methylphenyl)methanol

An alternative route to the benzylic alcohol involves reduction of the corresponding aldehyde:

Reducing Agent Solvent Temperature Time Yield Notes
Diisobutylaluminum hydride (DIBAL-H) Tetrahydrofuran (THF) -78 °C to room temp Overnight 95% Controlled addition at low temperature, high yield
Sodium borohydride (NaBH4) Ethanol 0–20 °C 12.5 h 65% Longer reaction time, moderate yield

This step provides the benzylic alcohol precursor for bromination or further functionalization.

Introduction of the Hydroxymethyl Group on the Triazole Ring

The hydroxymethyl substituent at the 4-position of the 1,2,3-triazole ring can be introduced by:

Although direct literature on this exact substitution is limited, related methodologies for triazole functionalization involving lithiation and electrophilic trapping are well established.

Summary Table of Key Preparation Steps

Step Reaction Reagents/Conditions Yield Remarks
1 Reduction of 4-bromo-2-methylbenzaldehyde to (4-bromo-2-methylphenyl)methanol DIBAL-H in THF, -78 °C to RT, overnight 95% High yield, selective reduction
2 Bromination of (4-bromo-2-methylphenyl)methanol to 4-bromo-1-(bromomethyl)-2-methylbenzene PBr3 in CHCl3 or CH2Cl2, 0–20 °C, 1–3 h 89–95% Efficient conversion to bromide
3 Azide substitution of bromide to form aryl azide Sodium azide in suitable solvent Not specified Precursor for cycloaddition
4 1,3-Dipolar cycloaddition of aryl azide with alkyne bearing hydroxymethyl group Cu(I) catalysis, mild conditions Moderate to high Formation of 1-(4-bromo-2-methylphenyl)-1,2,3-triazole core
5 Post-cycloaddition functionalization if needed Lithiation and reaction with electrophiles Variable For hydroxymethyl introduction if not done in step 4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol?

  • Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazine-mediated cyclization. For example, a common procedure involves refluxing precursor brominated aryl compounds (e.g., 1-(4-bromophenyl)-5-methyl-1H-triazol-4-yl)ethanone) with hydrazine hydrate and KOH in ethanol for 5 hours, followed by acidification and crystallization . Reaction progress is monitored via TLC, and purification employs ethanol recrystallization.

Q. How is the structure of this compound confirmed experimentally?

  • Methodology : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.4 ppm, triazole protons at δ 7.8–8.2 ppm) .
  • IR Spectroscopy : Identifies hydroxyl (O–H stretch ~3200 cm⁻¹) and triazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M+H]+) validate the molecular formula .

Q. What are the typical solubility and stability profiles of this compound?

  • Methodology : Solubility is assessed in polar (ethanol, DMSO) and non-polar solvents (hexane) under ambient conditions. Stability studies involve HPLC or TLC monitoring under varying pH, temperature, and light exposure. Ethanol is preferred for crystallization due to its ability to stabilize the hydroxyl-triazole moiety .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with bioactivity. Molecular docking against targets like VIM-2 Metallo-β-lactamase or α-glucosidases predicts binding affinities. For example, substituents like bromine enhance electrophilicity, improving enzyme inhibition .

Q. What crystallographic insights explain the compound’s molecular interactions?

  • Methodology : Single-crystal X-ray diffraction reveals a monoclinic (Pn) space group with two independent molecules per asymmetric unit. Non-covalent interactions (C–H⋯O, C–H⋯N hydrogen bonds) and halogen interactions (Br⋯Br, ~3.6 Å) stabilize the crystal lattice. Dihedral angles (~52°) between the bromophenyl and triazole planes suggest steric influences on packing .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology : Systematic SAR involves:

  • Substituent Variation : Replacing bromine with electron-withdrawing groups (e.g., NO₂) or extending the methanol side chain alters antibacterial potency.
  • Biological Assays : MIC tests against S. aureus or E. coli quantify activity. Derivatives with trifluoromethyl groups show enhanced membrane penetration .

Q. What sustainable synthesis approaches exist for this compound?

  • Methodology : Biocatalytic routes using immobilized lipases or esterases in green solvents (e.g., cyclopentyl methyl ether) reduce waste. Microwave-assisted synthesis shortens reaction times (20 mins vs. 5 hours) and improves yields by 15–20% .

Future Research Directions

  • Biocatalyst Optimization : Engineering enzymes for higher enantioselectivity in chiral derivatives .
  • Mechanistic Studies : Time-resolved spectroscopy to elucidate reaction pathways during triazole formation .
  • Environmental Impact Assessments : Biodegradability studies using OECD 301F tests to ensure eco-friendly scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
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[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

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